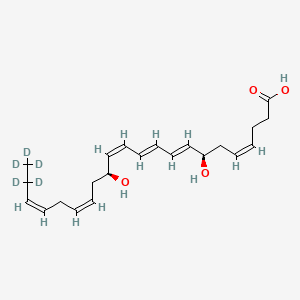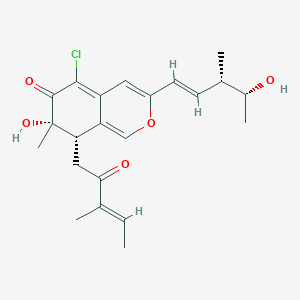
11-Epi-Chaetomugilin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Epi-Chaetomugilin I is a secondary metabolite produced by the fungus Chaetomium globosum. This compound belongs to the class of azaphilones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potent cytotoxic properties against various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Epi-Chaetomugilin I involves several steps, starting from the isolation of the fungal strain Chaetomium globosum. The compound is typically extracted from the fungal culture using organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify the compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in fermentation technology and optimization of culture conditions could potentially scale up the production of this compound. Genetic engineering of the fungal strain to enhance the yield of this compound is also a promising avenue for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Epi-Chaetomugilin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
11-Epi-Chaetomugilin I has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationship of azaphilones.
Biology: The compound is used to investigate the biological pathways involved in its cytotoxic effects.
Medicine: Due to its potent cytotoxicity, this compound is being explored as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of 11-Epi-Chaetomugilin I involves the inhibition of key cellular pathways that are essential for cancer cell survival. The compound targets the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response and cell proliferation. By inhibiting this pathway, this compound induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Chaetomugilin I
- Chaetomugilin E
- Chaetomugilin F
- Chaetomugilin J
- Chaetomugilin N
Comparison: 11-Epi-Chaetomugilin I is unique among its analogs due to its distinct stereochemistry at the C-11 position. This unique configuration contributes to its potent cytotoxic activity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C22H27ClO5 |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
(7S,8S)-5-chloro-7-hydroxy-3-[(E,3S,4R)-4-hydroxy-3-methylpent-1-enyl]-7-methyl-8-[(E)-3-methyl-2-oxopent-3-enyl]-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO5/c1-6-12(2)19(25)10-18-17-11-28-15(8-7-13(3)14(4)24)9-16(17)20(23)21(26)22(18,5)27/h6-9,11,13-14,18,24,27H,10H2,1-5H3/b8-7+,12-6+/t13-,14+,18-,22-/m0/s1 |
InChI-Schlüssel |
BYFBAJVBSPNIFS-FLPRNSHASA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)C[C@H]1C2=COC(=CC2=C(C(=O)[C@@]1(C)O)Cl)/C=C/[C@H](C)[C@@H](C)O |
Kanonische SMILES |
CC=C(C)C(=O)CC1C2=COC(=CC2=C(C(=O)C1(C)O)Cl)C=CC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



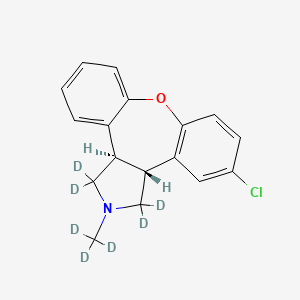
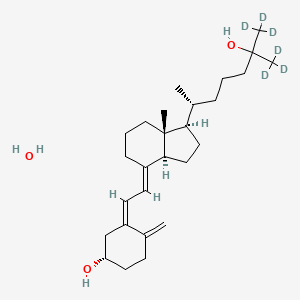
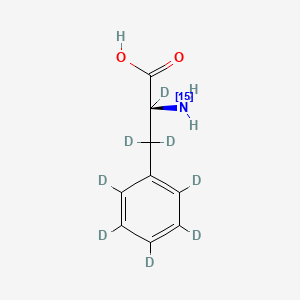
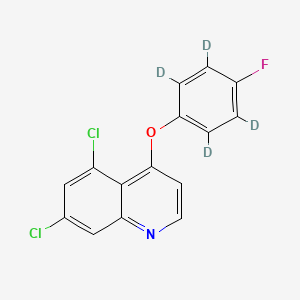

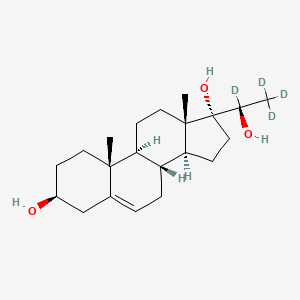
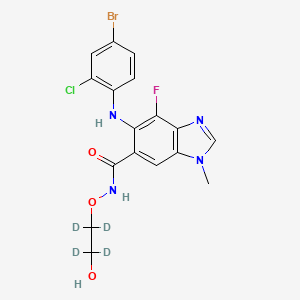
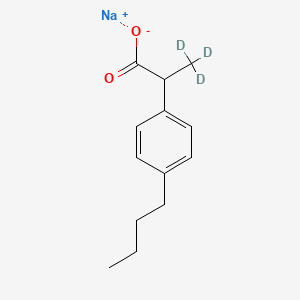
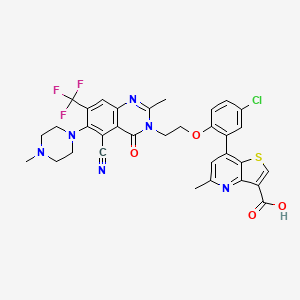
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)

